Product packaging for Chitotriose trihydrochloride hydrate(Cat. No.:)

Chitotriose trihydrochloride hydrate

Cat. No.: B12505787
M. Wt: 610.9 g/mol
InChI Key: XTVOJWIUUCPOIF-UHFFFAOYSA-N
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Description

Context within Oligosaccharide Chemistry and Carbohydrate Biology

Chitotriose is an oligosaccharide composed of three N-acetyl-D-glucosamine (GlcNAc) units linked together by β-(1→4) glycosidic bonds. researchgate.net This specific linkage and monomeric unit define it as a structural component of chitin (B13524), a linear homopolysaccharide found in the exoskeletons of arthropods, the cell walls of fungi, and the microfilarial sheath of parasitic nematodes. nih.govresearchgate.net In the broader context of carbohydrate biology, carbohydrates are essential macromolecules that provide energy and serve critical structural and signaling roles. nih.gov Chitotriose, as a derivative of the structural polysaccharide chitin, is central to understanding the biological processes involving this biopolymer.

The structure of chitotriose is fundamental to its function. The repeating GlcNAc units and the β-(1→4) linkages create a specific conformation that is recognized by a variety of proteins, particularly enzymes known as chitinases. nih.govnih.gov These enzymes catalyze the hydrolysis of the glycosidic bonds within the chitin polymer, breaking it down into smaller oligosaccharides, including chitotriose and chitobiose. nih.govnih.gov Therefore, the study of chitotriose provides critical insights into carbohydrate-protein interactions and the enzymatic degradation of complex polysaccharides. nih.govsemanticscholar.org

Historical Perspective on its Discovery and Initial Research Significance

The history of chitotriose is intrinsically linked to the discovery and characterization of its parent polymer, chitin. The discovery of chitin is often attributed to Henri Braconnot in 1811, who isolated it from fungi and named it "fongine". researchgate.netsci-hub.st Later, in 1823, Auguste Odier independently isolated the substance from insect elytra and coined the term "chitin". researchgate.netsci-hub.st The nitrogenous nature of chitin was confirmed in 1824. sci-hub.st The first derivative of chitin, "glykosamin" (glucosamine), was discovered by Ledderhose in 1876 through the hydrolysis of arthropod chitin. sci-hub.st

The generation of chitooligosaccharides like chitotriose was first achieved through chemical methods, primarily acid hydrolysis of chitin and its deacetylated derivative, chitosan (B1678972). nih.govnih.gov Early studies demonstrated that fully deacetylated chitosan could be degraded into chitooligosaccharides using concentrated hydrochloric acid. nih.govnih.govresearchgate.net These initial chemical degradation studies were crucial as they provided the first access to smaller, more manageable fragments of the insoluble chitin polymer, allowing for more detailed structural and functional analysis.

The advent of enzymatic methods marked a significant advance in the production and study of specific chitooligosaccharides. Researchers found that chitinolytic enzymes, or chitinases, could break down chitin into a mixture of oligomers, including chitotriose, chitobiose, and other low molecular weight multimers. nih.govnih.govnih.gov For instance, it was reported that chitotriose could be prepared from colloidal chitin using a chitinase (B1577495) from Vibrio alginolyticus. nih.gov These enzymatic approaches offered a milder and more specific alternative to harsh acid hydrolysis, paving the way for more controlled studies of these bioactive molecules. nih.gov

Role as a Model Compound in Fundamental Biochemical Investigations

Chitotriose trihydrochloride hydrate (B1144303) serves as a critical model compound in a variety of fundamental biochemical investigations, primarily due to its defined structure and its role as a key substrate and ligand for chitin-metabolizing enzymes.

Enzyme Kinetics and Mechanism Studies: Chitotriose is extensively used as a soluble substrate to study the kinetics and reaction mechanisms of glycoside hydrolases, particularly chitinases (EC 3.2.1.14) and lysozymes. nih.govwesleyan.edu For example, the ability of an enzyme to hydrolyze the soluble substrate triacetylchitotriose, while being unable to act on insoluble chitin, can be used to delineate the function of specific protein domains, such as the chitin-binding domain. wesleyan.edu Kinetic studies using well-defined substrates like chitotriose allow for the determination of key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), providing insight into enzyme efficiency and substrate specificity. nih.gov

Probing Enzyme Specificity and Binding Sites: The defined length of chitotriose makes it an ideal tool for probing the subsite specificities of chitinases. Chitinases have an active site cleft that can accommodate several sugar units. By analyzing the cleavage products of chitotriose and other oligomers, researchers can map the binding preferences and cleavage patterns of different enzymes. nih.gov Furthermore, chitotriose and other soluble chito-oligosaccharides are used in competition assays to investigate the binding affinity of carbohydrate-binding modules (CBMs), which are non-catalytic domains that anchor enzymes to the chitin substrate. nih.gov

Analytical Standard: In biochemical and biotechnological research, chitotriose serves as an essential analytical standard. In techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), it is used to identify and quantify the products of chitin hydrolysis. researchgate.net This is crucial for monitoring the progress of enzymatic degradation of chitin and for characterizing the product profiles of different chitinases. researchgate.net Its availability as a high-purity compound allows for accurate calibration and validation of analytical methods developed for chitin and chitosan research. nih.gov

Broader Implications in Chitin and Chitosan Research Fields

The study of chitotriose trihydrochloride hydrate has significant and far-reaching implications for the broader fields of chitin and chitosan research. By providing a well-defined, simple model, it helps to unravel the complexities of these large, often heterogeneous biopolymers.

Understanding Polymer Degradation: Understanding how enzymes degrade chitotriose is fundamental to understanding the breakdown of the entire chitin polymer. The insights gained from studying the interaction of chitinases with this simple trimer, such as cleavage patterns and the role of specific enzyme domains, can be extrapolated to model the degradation of the much larger and more complex crystalline chitin. researchgate.netresearchgate.net This knowledge is vital for applications in bioremediation, waste valorization from the seafood industry, and understanding the carbon and nitrogen cycles in nature. nih.govnih.gov

Foundation for Bioactive Oligomer Production: Chitooligosaccharides, including trimers, have been shown to possess a range of biological activities. researchgate.netmdpi.comnih.gov Research on chitotriose helps to establish the structure-activity relationships of these compounds. Moreover, chitotriose can serve as a starting material or a building block in the enzymatic synthesis of longer, more complex chitooligomers with potentially enhanced or novel biological activities. acs.orgurl.edu This enzymatic remodeling represents a sustainable route to convert waste chitin into high-value bioactive compounds for potential use in agriculture and medicine. acs.org

Informing Chitosan Applications: Chitosan, the deacetylated derivative of chitin, is a versatile biopolymer with numerous applications. The enzymatic degradation of chitosan is a key area of research, and studies with defined oligomers like chitotriose contribute to understanding the action of chitosanases and lysozymes on partially acetylated substrates. nih.govresearchgate.netqut.edu.au This knowledge is crucial for designing chitosan-based materials with controlled degradation profiles for applications such as drug delivery and tissue engineering, and for understanding the fate of chitosan-based products in biological systems. researchgate.netntnu.no

Data Tables

Table 1: Physicochemical Properties of Chitotriose This table summarizes key computed chemical and physical properties of the parent compound, chitotriose.

Source: PubChem CID 121978. nih.gov

PropertyValue
Molecular Formula C₁₈H₃₅N₃O₁₃
Molecular Weight 501.5 g/mol
Physical Description Solid
Hydrogen Bond Donor Count 13
Hydrogen Bond Acceptor Count 16
Rotatable Bond Count 13
Exact Mass 501.21698818 Da
Topological Polar Surface Area 294 Ų

Table 2: Enzymatic Action on Chitin and Chitooligosaccharides This table provides examples of enzymes that act on chitin and related substrates, highlighting the role and production of chitotriose.

Enzyme ClassExample EnzymeSource OrganismAction / ProductsReference(s)
Endochitinase (GH18) Chitinase ASerratia marcescensRandomly cleaves chitin, producing chitobiose, chitotriose, and other oligomers. nih.gov
Endochitinase (GH18) Chitotriosidase (CHIT1)HumanHydrolyzes chitin; can degrade soluble substrates like triacetylchitotriose. nih.govwesleyan.edu
Chitosanase (GH46) CsnN174Streptomyces sp. N174Degrades chitosan, producing fully deacetylated and hetero-oligomers. nih.gov
Lysozyme (B549824) (GH22) Hen Egg-White LysozymeGallus gallusCan hydrolyze chitin and some chitosans, producing various oligomers including acetylated trimers. nih.gov
β-N-acetylhexosaminidase (GH20) AoHexAspergillus oryzaeCan use chitotriose as a substrate for transglycosylation to synthesize longer chitooligomers. acs.orgurl.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38Cl3N3O13 B12505787 Chitotriose trihydrochloride hydrate

Properties

Molecular Formula

C18H38Cl3N3O13

Molecular Weight

610.9 g/mol

IUPAC Name

5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride

InChI

InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H

InChI Key

XTVOJWIUUCPOIF-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl

Origin of Product

United States

Enzymatic Interactions and Mechanistic Elucidation

Substrate Specificity and Affinity for Glycosyl Hydrolases

Chitotriose trihydrochloride hydrate (B1144303), a well-defined oligosaccharide, serves as a critical tool for investigating the substrate specificity and affinity of glycosyl hydrolases, a broad class of enzymes that cleave glycosidic bonds. chemimpex.comnih.gov Its defined structure allows for precise studies of enzyme-substrate interactions, which are fundamental to understanding carbohydrate metabolism. chemimpex.com Glycosyl hydrolases such as chitinases and lysozymes exhibit distinct specificities for chitotriose, making it an invaluable substrate for characterizing their catalytic mechanisms. mdpi.comnih.govnih.gov The binding affinity of these enzymes is often explored using chitotriose and its derivatives, revealing crucial details about the architecture and function of their active sites. nih.govresearchgate.net

Chitotriose is intrinsically linked to chitin (B13524) metabolism, a vital biological process in numerous organisms, including insects, fungi, and bacteria. bohrium.comglycopedia.eu Chitinases, the enzymes responsible for degrading chitin, often produce chitotriose as a key product. nih.govnih.gov Endo-chitinases randomly cleave internal glycosidic bonds within the chitin polymer, releasing soluble, low-molecular-mass oligosaccharides like chitotriose and chitotetraose. nih.gov The presence and concentration of these oligomers can subsequently induce the expression of further chitinolytic enzymes, highlighting a sophisticated regulatory feedback loop in chitin degradation pathways. nih.gov Consequently, chitotriose is frequently used in research to study chitinase (B1577495) activity and the broader mechanisms of chitin utilization in various biological systems. chemimpex.comnih.gov

The binding of chitooligosaccharide substrates like chitotriose to the active site of chitinases is primarily driven by hydrophobic interactions and π–π stacking with aromatic amino acid residues. nih.gov Structural analyses of enzyme-substrate complexes reveal that aromatic residues, particularly tryptophan, are highly conserved and play a critical role in positioning the sugar rings within the binding cleft. nih.govnih.gov

Key interactions observed in chitinase active sites include:

Hydrophobic Stacking: Tryptophan residues often provide flat surfaces that stack against the pyranose rings of the chitotriose molecule. In many chitinases, tryptophans are crucial for binding at subsites such as -3 and +2. nih.govnih.gov

Hydrogen Bonding: The hydroxyl groups of the sugar residues form hydrogen bonds with amino acid side chains. For instance, the C3- and C6-hydroxyl groups of the sugar at the -1 subsite often form hydrogen bonds with the enzyme, as does the C2-acetamido group, which points toward the catalytic residue. nih.gov

These specific interactions determine the enzyme's substrate specificity and catalytic efficiency. The defined structure of chitotriose allows researchers to map these interactions precisely, leading to a deeper understanding of how chitinases recognize and process their substrates. researchgate.net

Table 1: Key Amino Acid Interactions in Chitinase Active Sites with Chitooligosaccharides

Interaction TypeKey Residue TypeSubsite LocationRole in BindingSource
π–π Stacking / HydrophobicTryptophan (Trp)-3, +1, +2Stabilizes sugar rings through hydrophobic and stacking interactions. nih.gov, nih.gov
Hydrogen BondingAspartic Acid (Asp)Near catalytic centerInteracts with acetamido and hydroxyl groups of the sugar at the -1 subsite. nih.gov
Hydrogen BondingTyrosine (Tyr)-1 SubsiteForms hydrogen bonds with the O1 and O6 atoms of the -1 sugar. nih.gov
Hydrogen BondingGlutamic Acid (Glu)Between -2 and -3Contributes to the overall binding affinity through hydrogen bonding networks. nih.gov

While specific kinetic values for chitotriose trihydrochloride hydrate are not always detailed separately from other chitooligomers, studies on various chitinases provide insight into their efficiency. For example, recombinant chitinases from Bacillus subtilis and Serratia marcescens have been characterized using fluorogenic substrates, showing high catalytic efficiency. researchgate.net The minimal structure required for good binding and subsequent hydrolysis by many chitinases is often the trisaccharide, N,N',N''-triacetylchitotriose. pnas.org The enzymatic hydrolysis of chitin can be influenced by factors such as pH and temperature, with optimal conditions varying between chitinases from different sources. researchgate.netnih.gov For example, a chitinase from Bacillus subtilis TV-125 showed optimal activity at pH 4.0 and 50°C. nih.gov

Table 2: Representative Kinetic Parameters for Chitinase Activity

Enzyme SourceSubstrateOptimal pHOptimal Temperature (°C)Kinetic Parameter (Vmax or kcat/Km)Source
Hybrid Chitinase (H-Chi)4-MUG6.537Vmax: 389 µmol/min/mg; kcat/Km: 4.3 x 10⁶ M⁻¹s⁻¹ researchgate.net
Serratia marcescens* (Sm-Chi)4-MUG6.537Not specified researchgate.net
Bacillus subtilis* (Bs-Chi)4-MUG6.537Not specified researchgate.net
Bacillus subtilis* TV-125aColloidal Chitin4.050Not specified nih.gov
Alcaligenes xylosoxoxydansNot specifiedNot specified50Not specified nih.gov

4-MUG (4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside) is a fluorogenic analog used to measure chitinase activity.

Chitotriose is a well-established ligand for studying the binding properties of lysozyme (B549824), an enzyme known for its bacteriolytic activity through the hydrolysis of peptidoglycan in bacterial cell walls. mdpi.comnih.gov The interaction between chitotriose and lysozyme has been extensively characterized, revealing differences in binding mechanisms across species, such as human and hen egg-white lysozyme (HEWL). nih.gov This trisaccharide is small enough to bind within the active site cleft of lysozyme without necessarily undergoing rapid hydrolysis, making it an excellent inhibitor for structural and mechanistic studies. pnas.orgnih.gov Proton magnetic resonance and X-ray crystallography have shown that lysozyme contains contiguous subsites that bind acetamidopyranose rings, with chitotriose occupying three of these sites (A, B, and C). nih.govacs.org

Chitotriose acts as a competitive inhibitor of lysozyme. pnas.org It binds to the enzyme's active site, preventing the binding of the natural substrate, peptidoglycan. The strength of this binding, or affinity, is quantified by the dissociation constant (Kd). Studies have shown that the trisaccharide structure is the minimal unit necessary for strong binding to lysozyme. pnas.org

The binding affinity can be influenced by factors such as pH and the specific type of lysozyme. For instance, the pH dependence of chitotriose binding to human lysozyme differs from that of hen and turkey lysozymes. nih.gov In human lysozyme, the catalytic carboxyl groups (Asp 52 and Glu 35) are not perturbed upon binding of chitotriose, which is different from what is observed in hen lysozyme. nih.gov Hen egg-white lysozyme (HEWL) forms a particularly stable complex with a chitotriose tracer, which does not undergo further transformation, making it ideal for measuring carbohydrate-binding activity. mdpi.comnih.gov

Table 3: Dissociation Constants (Kd) for Chitooligosaccharide Binding to Lysozyme

OligosaccharideLysozyme TypeDissociation Constant (Kd)pHSource
ChitotrioseHen Egg-White6.58 x 10⁻⁶ M5.5 pnas.org
ChitobioseHen Egg-White1.75 x 10⁻⁴ M5.0 pnas.org
N-Acetyl glucosamine (B1671600)Hen Egg-White4-6 x 10⁻² M5.0 pnas.org
(GlcNAc)₃HumanSimilar binding constants across various protonation formsVaried nih.gov

Fluorescence polarization (FP) has emerged as a powerful technique for studying lysozyme activity, and fluorescently labeled chitooligosaccharides, including chitotriose, are central to this method. nih.govmdpi.comnih.gov The FP assay measures changes in the rotational speed of a fluorescent tracer upon binding to a larger molecule like lysozyme. mdpi.com When a small, fluorescently labeled chitotriose molecule binds to the much larger lysozyme enzyme, its tumbling rate slows dramatically, leading to a significant increase in fluorescence polarization. mdpi.comnih.gov

This technique allows for the simultaneous measurement of two distinct lysozyme functions:

Carbohydrate-binding (Lectin-like) Activity: The initial increase in the FP signal upon adding the tracer to a sample containing lysozyme corresponds to the formation of the enzyme-tracer complex. mdpi.comnih.gov

Hydrolytic (Chitinase) Activity: If the lysozyme can hydrolyze the tracer, the subsequent decrease in the FP signal reflects the enzymatic cleavage of the tracer into smaller, faster-tumbling fragments. nih.gov

Studies have shown that while human lysozyme can hydrolyze larger chitooligosaccharide tracers, hen egg-white lysozyme (HEWL) forms a stable, non-hydrolyzed complex with a chitotriose tracer. mdpi.comnih.gov This makes the chitotriose tracer particularly useful for specifically measuring the binding activity of HEWL. mdpi.comnih.gov The use of synthetic, structurally defined tracers like labeled chitotriose offers a significant advantage over traditional turbidimetric assays that rely on variable bacterial cell suspensions, leading to more reproducible and rapid results. mdpi.comresearchgate.net

Lysozyme Interactions and Bacteriolytic Activity

Inhibition and Modulation of Enzyme Activity by this compound

Chitotriose and its derivatives are recognized modulators of chitinase and lysozyme activity. By mimicking the natural substrate, these molecules can interfere with the catalytic cycle of the enzyme, leading to inhibition.

Allosteric and Competitive Inhibition Mechanisms

Chitotriose primarily functions as a competitive inhibitor for family 18 chitinases and related lysozymes. nih.gov As a fragment of the natural substrate, chitin, it fits directly into the enzyme's active site cleft. This binding event physically obstructs the entry of the larger polymeric chitin substrate, thereby competing for the same binding location. This mode of action is a classic example of competitive inhibition, where the inhibitor's structural similarity to the substrate is the basis for its function.

Studies on analogues, such as chitotriose thiazolines, further confirm this mechanism. These derivatives are designed to mimic the oxazoline (B21484) intermediate formed during the hydrolysis of chitin and have been shown to be potent, mechanism-based inhibitors of chitinases. nih.govlincoln.ac.uk The binding of chitotriose itself, while representing a product of chitin hydrolysis, can occupy the active site and prevent further substrate processing, effectively acting as a product inhibitor, a form of competitive inhibition.

Impact on Enzyme Kinetics and Catalytic Efficiency

The interaction of chitotriose with hydrolytic enzymes has a quantifiable impact on their kinetic parameters. The dissociation constant (K_s), which measures the affinity of the enzyme for its substrate, is a key parameter in these studies. A lower K_s value indicates a stronger binding affinity.

Research using difference spectroscopy determined the dissociation constant for the complex formed between hen egg white lysozyme and N,N',N''-triacetylchitotriose. The study found that the minimal structure for effective binding was the trisaccharide. pnas.org

Table 1: Dissociation Constants for Chitin Oligosaccharides with Lysozyme

OligosaccharideDissociation Constant (K_s) in MReference
N,N',N''-triacetylchitotriose6.58 x 10-6 pnas.org

This data demonstrates a high affinity of the enzyme for chitotriose. Such binding occupies the enzyme's active site, which directly impacts its catalytic efficiency by reducing the rate at which it can process its natural substrate. In competitive inhibition, the maximum reaction rate (V_max) can still be reached, but it requires a much higher substrate concentration to outcompete the inhibitor. The Michaelis constant (K_m) increases in the presence of a competitive inhibitor, reflecting the need for more substrate to achieve half of V_max. youtube.comnih.gov

Molecular Recognition and Binding Dynamics of Enzyme-Substrate Complexes

The specific and high-affinity binding of chitotriose to enzymes is governed by precise molecular interactions within the active site, which have been elucidated through X-ray crystallography and molecular dynamics simulations.

Crystal structures of human chitotriosidase (CHIT1), a family 18 glycosyl hydrolase, reveal a deep active-site cleft designed to accommodate chitin polymers. rcsb.orgnih.govsemanticscholar.orgplos.org When chitotriose or its analogues bind, they form a network of interactions with specific amino acid residues that line this cleft. Structural analysis of human chitinase has identified several key residues within a specific chitinase insertion domain (CID) that are crucial for substrate interaction. nih.gov

Molecular dynamics simulations further illuminate the dynamic nature of this binding. These computational studies show that the enzyme-chitotriose complex is stabilized by numerous hydrogen bonds and van der Waals interactions. nih.gov For instance, simulations of chitinase D from Serratia proteamaculans demonstrate that interactions between the substrate and specific tryptophan residues can enhance binding and affect the enzyme's transglycosylation activity. nih.gov Similarly, studies on Chitinibacter tainanensis chitinase revealed that an aspartate residue (Asp440) forms critical hydrogen bonds with the N-acetylglucosamine (GlcNAc) units of the oligosaccharide, anchoring it for catalysis. nih.gov

Table 2: Key Amino Acid Residues in Human Chitinase (1HKM) Interacting with Substrate

ResidueDomainType of InteractionReference
Asp213TIM BarrelIndirect Hydrogen Bonding nih.gov
Tyr267Chitinase Insertion Domain (CID)Indirect Hydrogen Bonding / Hydrophobic nih.gov
Arg269Chitinase Insertion Domain (CID)Indirect Hydrogen Bonding nih.gov
Glu297Chitinase Insertion Domain (CID)Direct Hydrogen Bonding nih.gov
Met300Chitinase Insertion Domain (CID)Hydrophobic Interaction nih.gov

In human lysozyme, the binding of N-acetyl-chitotriose has been shown to be distinct from that in hen lysozyme. In human lysozyme, the key catalytic residues Asp 52 and Glu 35 are not perturbed upon binding the trisaccharide, whereas other residues like Tyr 62 may be involved. nih.gov This detailed understanding of molecular recognition is fundamental for the rational design of more specific and potent enzyme inhibitors.

Biological Functions and Molecular Recognition Pathways Excluding Human Clinical Contexts

Role as an Elicitor in Plant Innate Immunity

Chitotriose, a small oligosaccharide derived from the breakdown of chitin (B13524), acts as a potent elicitor of plant defense mechanisms. researchgate.netyoutube.com Chitin, a major structural component of fungal cell walls, is recognized by plants as a microbe-associated molecular pattern (MAMP), signaling the presence of a potential pathogen. nih.govnih.gov Fragments of chitin, such as chitotriose, can induce a variety of defense responses in plant cells, contributing to what is known as pattern-triggered immunity (PTI). mdpi.comfrontiersin.orgnih.gov The application of chitin derivatives has been shown to stimulate natural plant defenses against a range of pathogens. youtube.comnih.gov

The initiation of a defense response to chitotriose begins with its perception by specialized receptors on the plant cell surface known as Pattern Recognition Receptors (PRRs). mdpi.comnih.gov These receptors are crucial for detecting MAMPs and initiating downstream signaling cascades that lead to an immune response. frontiersin.orgnih.gov

In plants, the perception of chitin oligosaccharides like chitotriose involves two key types of LysM-containing proteins: Chitin Elicitor Receptor Kinase 1 (CERK1) and Chitin Elicitor Binding Protein (CEBiP). researchgate.netnih.gov CERK1 is a receptor-like kinase with an extracellular domain containing LysM motifs, a transmembrane domain, and an intracellular kinase domain. nih.govresearchgate.netelsevierpure.com This structure allows it to both bind to chitin fragments and transduce the signal into the cell. nih.govresearchgate.net In Arabidopsis, CERK1 has been identified as a major chitin-binding protein and is essential for chitin elicitor signaling. elsevierpure.combohrium.com

CEBiP, on the other hand, is a plasma membrane glycoprotein (B1211001) that also contains extracellular LysM motifs and binds specifically to chitin oligosaccharides. nih.govnih.govuniprot.org However, it lacks an intracellular signaling domain. nih.govelsevierpure.com Research in rice has shown that CEBiP and OsCERK1 (the rice homolog of CERK1) work cooperatively to regulate chitin elicitor signaling. nih.govuniprot.org While they may exist separately in the absence of chitin, upon activation by chitin oligosaccharides, they form a receptor complex that initiates downstream defense responses. nih.gov

The recognition of chitin fragments by plant receptors is highly specific, depending on the size and degree of acetylation of the oligosaccharide. N-Acetylchitooligosaccharides of a specific size are potent elicitors in various plant cells. researchgate.net The ectodomain of CERK1, which contains three LysM domains, is responsible for directly binding chitin, and all three domains are necessary for this interaction. bohrium.com This specificity ensures that the plant can distinguish between harmless and potentially pathogenic sources of chitin.

ReceptorKey FeaturesFunction in Chitin PerceptionReferences
CERK1 (Chitin Elicitor Receptor Kinase 1)LysM receptor kinase with an intracellular kinase domain.Essential for chitin signaling; binds chitin and transduces the signal. nih.govresearchgate.netelsevierpure.combohrium.com
CEBiP (Chitin Elicitor Binding Protein)LysM receptor protein lacking an intracellular signaling domain.Binds specifically to chitin oligosaccharides; forms a complex with CERK1 to initiate signaling. nih.govnih.govuniprot.org

The perception of chitotriose by CERK1 and CEBiP triggers a cascade of downstream signaling events, leading to the activation of various plant defense responses. researchgate.netbohrium.com These responses are critical for limiting the growth and spread of invading pathogens.

One of the earliest and most rapid defense responses initiated upon chitin perception is the production of a burst of reactive oxygen species (ROS). mdpi.comnih.gov This oxidative burst is a key component of plant immunity and is largely mediated by plasma membrane-bound NADPH oxidases. mdpi.comfrontiersin.org In Arabidopsis, the NADPH oxidase RBOHD is responsible for the majority of H₂O₂ produced after pathogen attack. The activation of CERK1 is critical for this chitin-induced ROS generation, as mutants lacking CERK1 completely lose the ability to produce ROS in response to chitin elicitors. nih.govnih.govresearchgate.net This ROS burst acts as a signaling molecule to activate further defense mechanisms and can also directly harm pathogens. frontiersin.orgnih.gov

Another important defense response is the deposition of callose, a β-1,3-glucan polymer, at the site of attempted pathogen invasion. nih.govnih.gov This deposition reinforces the cell wall, forming a physical barrier that can prevent pathogens from penetrating the plant tissue. nih.gov The synthesis of callose is carried out by callose synthases, such as PMR4 (POWDERY MILDEW RESISTANT 4) in Arabidopsis. nih.govnih.gov Chitosan (B1678972), a deacetylated form of chitin, has been shown to prime plants for enhanced callose deposition upon pathogen attack. nih.gov The signaling pathways leading to callose deposition can be influenced by various factors, including the specific MAMP and environmental conditions. nih.gov

Defense ResponseDescriptionKey Molecules InvolvedReferences
Reactive Oxygen Species (ROS) BurstRapid production of ROS, such as hydrogen peroxide (H₂O₂), at the site of infection.NADPH oxidases (e.g., RBOHD) nih.govnih.govmdpi.comresearchgate.net
Callose DepositionReinforcement of the cell wall with callose to form a physical barrier against pathogens.Callose synthases (e.g., PMR4) nih.govnih.govnih.gov

Signal Transduction Pathways in Plant Cells

The perception of chitotriose by plant cells triggers a complex network of intracellular signaling events, crucial for initiating defense responses against fungal pathogens. nih.govnih.gov Chitin, a major component of fungal cell walls, is broken down by plant chitinases into smaller fragments, including chitooligosaccharides like chitotriose. nih.govnih.gov These fragments are recognized as microbe-associated molecular patterns (MAMPs), activating a cascade of defense signals. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades

Upon recognition, chitotriose rapidly activates mitogen-activated protein kinase (MAPK) cascades, which are highly conserved signaling modules in eukaryotes. nih.govfrontiersin.org These cascades are essential for transducing extracellular stimuli into intracellular responses. frontiersin.org In plants, the perception of chitin and its derivatives leads to the activation of a specific MAPK pathway. nih.govnih.gov

Research in both Arabidopsis and rice has shown that the chitin-induced MAPK signaling pathway is conserved. nih.gov The perception of chitin at the cell surface by pattern recognition receptors (PRRs) leads to the phosphorylation and activation of a series of kinases. nih.gov A receptor-like cytoplasmic kinase (RLCK) connects the chitin receptor to the downstream MAPK cascade. nih.gov For instance, in rice, OsRLCK185 is phosphorylated by the chitin receptor component OsCERK1. nih.gov This activated RLCK then phosphorylates a MAP kinase kinase kinase (MAPKKK), such as OsMAPKKK18, which in turn activates a MAP kinase kinase (MAPKK) and finally a MAP kinase (MAPK), like OsMPK3 and OsMPK6. nih.gov This sequential phosphorylation amplifies the initial signal, leading to the activation of downstream defense responses. nih.govnih.gov

Table 1: Key Components of Chitin-Induced MAPK Signaling in Rice

Component Function Interacting Partner(s)
OsCERK1 Chitin receptor component OsRLCK185
OsRLCK185 Receptor-like cytoplasmic kinase; links receptor to MAPK cascade OsCERK1, OsMAPKKK11, OsMAPKKK18
OsMAPKKK18 MAP Kinase Kinase Kinase; initiates the kinase cascade OsRLCK185, OsMKK4
OsMKK4 MAP Kinase Kinase; phosphorylates MAPKs OsMAPKKK18
OsMPK3/6 Mitogen-Activated Protein Kinases; activate downstream targets OsMKK4

Data derived from studies on chitin signaling pathways in rice. nih.gov

Calcium Signaling and Ion Fluxes

A rapid and transient increase in the cytosolic concentration of free calcium ions (Ca²⁺) is one of the earliest signaling events following the perception of chitotriose and other chitin elicitors. mdpi.comnih.govfrontiersin.org This influx of Ca²⁺ from extracellular spaces or its release from intracellular stores acts as a crucial second messenger, translating the external signal into a cellular response. nih.govnih.gov

The specific spatio-temporal pattern of this Ca²⁺ increase, often referred to as a "calcium signature," is thought to determine the specificity of the downstream response. mdpi.comnih.gov Studies have shown that while some elicitors induce a sustained high Ca²⁺ concentration, chitotetraose, a closely related oligosaccharide, was not observed to do so in one study, suggesting that the nature of the calcium signal can vary. mdpi.com These calcium signals are decoded by various calcium-binding proteins, such as calmodulins (CaMs), Ca²⁺-dependent protein kinases (CDPKs), and calcineurin B-like proteins (CBLs), which then regulate the activity of target proteins to orchestrate the defense response. mdpi.comfrontiersin.org For example, in the moss Physcomitrella patens, chitin oligosaccharides trigger Ca²⁺ oscillations that are linked to changes in cell growth. apsnet.org

Hormonal Crosstalk in Defense (e.g., Jasmonic Acid, Salicylic (B10762653) Acid, Ethylene)

The defense signaling network initiated by chitotriose is intricately connected with the signaling pathways of major plant defense hormones, including salicylic acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). frontiersin.orgnih.gov This hormonal crosstalk allows plants to fine-tune their defense responses against different types of pathogens. nih.govresearchgate.net

Generally, SA-mediated pathways are effective against biotrophic pathogens, while JA and ET pathways are crucial for defense against necrotrophic pathogens and herbivorous insects. frontiersin.orgnih.gov The interaction between these pathways is often antagonistic. researchgate.net For example, the activation of SA-dependent defenses can suppress JA-related responses, and vice versa. frontiersin.orgresearchgate.net Chitotriose and other MAMPs can influence the balance of these hormones. nih.gov The integration of signals from MAMP perception and hormonal pathways allows the plant to mount a defense response that is appropriately tailored to the specific threat encountered, while potentially minimizing the fitness costs associated with activating unnecessary defenses. frontiersin.orgbiorxiv.org This complex interplay ensures a robust and specific immune response. nih.gov

Transcriptional Reprogramming and Defense Gene Expression

The culmination of the signal transduction pathways activated by chitotriose is a massive transcriptional reprogramming within the plant cell. nih.govnih.gov This involves the differential expression of a large number of genes, leading to the synthesis of various defense-related proteins and compounds. nih.govnih.gov

Activation of MAPK cascades and other signaling components ultimately leads to the regulation of transcription factors. frontiersin.org These transcription factors then bind to specific DNA sequences in the promoters of defense-responsive genes, activating or repressing their transcription. nih.gov Gene ontology (GO) term enrichment analysis of genes differentially expressed in response to chitin treatment has revealed an overrepresentation of terms related to defense, as well as photosynthesis and metabolic processes. nih.gov For example, studies in lettuce have shown that chitin soil amendments lead to the upregulation of genes in the flavonoid pathway and the accumulation of phenolic compounds like salicylic acid, chlorogenic acid, and ferulic acid, which play roles in plant defense. nih.gov This large-scale change in gene expression fortifies the plant against potential invaders. nih.govnih.gov

Interactions with Microbial Systems

Chitotriose not only acts as a signal for plants but also plays a role in the complex interactions within microbial communities, particularly in the context of nutrient cycling. nih.govoup.com

Modulation of Microbial Growth and Physiology

Chitin is a significant source of carbon and nitrogen in many ecosystems, and its degradation is primarily a microbial process. nih.govfrontiersin.org Microorganisms such as bacteria and fungi produce chitinases, enzymes that break down chitin into smaller oligosaccharides, including chitotriose and the monomer N-acetylglucosamine (GlcNAc). nih.govscispace.com These breakdown products can then be utilized by the chitinolytic microorganisms themselves or by other microbes in the community as a nutrient source. oup.comfrontiersin.org

The availability of chitotriose can modulate the growth and physiology of certain bacteria. In mixed microbial communities, some bacteria specialize in the initial breakdown of chitin, releasing oligomers that can be consumed by other species. oup.com For instance, research has demonstrated that in co-cultures, the growth of one bacterial strain can be supported by intercepting the N-acetylglucosamine released from chitin degradation by another strain. oup.com This indicates that chitotriose and other degradation intermediates can serve as public goods, influencing the structure and function of microbial biofilms and communities. oup.combiorxiv.org The production of chitotriose as a major product by certain bacterial chitinases highlights its importance as a key intermediate in the microbial food web. scispace.com

Table 2: Mentioned Compounds

Compound Name
Chitotriose trihydrochloride hydrate (B1144303)
Chitotriose
Chitotetraose
N-acetyl-d-glucosamine (GlcNAc)
Jasmonic Acid (JA)
Salicylic Acid (SA)
Ethylene (ET)
Chlorogenic acid
Ferulic acid
p-coumaric acid

Interactions with Bacterial Cell Components

Chitotriose trihydrochloride hydrate's interaction with bacterial cells is primarily understood through the lens of chitin metabolism. Chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods, is a polymer of N-acetyl-D-glucosamine. Bacteria that can utilize chitin as a nutrient source secrete a suite of enzymes known as chitinases.

Endochitinases, a class of these enzymes, cleave chitin at random internal sites, breaking down the large polymer into smaller, soluble oligosaccharides, including chitobiose and, notably, chitotriose. elifesciences.org These smaller molecules can then be more readily transported into the bacterial cell for further metabolism. Therefore, chitotriose is a direct product of the enzymatic breakdown of chitin by bacteria such as those from the genera Serratia and Bacillus. elifesciences.org

The efficiency of this process is often enhanced by a non-catalytic chitin-binding domain (ChBD) found on many bacterial chitinases. This domain facilitates the enzyme's interaction with the insoluble chitin substrate, positioning the catalytic domain for effective hydrolysis. nih.gov While the direct interaction of chitotriose with bacterial cell wall components like peptidoglycan is an area of ongoing research, the structural similarity between chitin and peptidoglycan—both containing N-acetylglucosamine—suggests potential for recognition. elifesciences.org For instance, the chitinase-like protein Chi3l1 has been shown to interact with bacterial peptidoglycan, indicating that the molecular motifs present in chitotriose could be recognized by bacterial surface proteins. nih.govelifesciences.org

Antioxidant Activity Mechanisms

Chitotriose has demonstrated notable antioxidant properties through various mechanisms, including the inhibition of hydroxylation processes and the scavenging of harmful free radicals.

Inhibition of Hydroxylation Processes

Research has shown that chitotriose can effectively inhibit hydroxylation reactions. Specifically, it has been observed to inhibit the hydroxylation of benzoate (B1203000) to salicylate, a reaction induced by hydrogen peroxide in the presence of copper ions (Cu²⁺). chemimpex.com In one study, chitotriose exhibited an IC₅₀ value of 80 µM for this inhibitory activity. chemimpex.com This suggests that chitotriose can interfere with certain oxidative chemical reactions, potentially protecting other molecules from oxidative damage. The high solubility and stability of the trihydrochloride hydrate form make it a reliable compound for studying these mechanisms in laboratory settings. chemimpex.com

Radical Scavenging Activities

Chitotriose is an effective scavenger of various reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. Its activity against hydroxyl radicals (•OH), one of the most potent ROS, has been well-documented. In a system using the photolysis of zinc oxide to generate hydroxyl radicals, chitotriose demonstrated an IC₅₀ value of 55 µM. chemimpex.com Another study confirmed this scavenging ability using a different hydroxyl radical-generating system composed of Fe³⁺/EDTA/ascorbate/H₂O₂. chemimpex.com

In addition to hydroxyl radicals, chitotriose has also been tested for its ability to scavenge superoxide (B77818) radicals (O₂⁻). However, in a non-enzymatic system using phenazine (B1670421) methosulfate and NADH, chitotriose did not show significant superoxide scavenging activity. chemimpex.com The antioxidant capacity of chitooligosaccharides like chitotriose is influenced by factors such as their degree of polymerization and the presence of free amino groups. elifesciences.org

Below is an interactive data table summarizing the antioxidant activity of chitotriose.

Antioxidant AssayTest SystemIC₅₀ Value (µM)Reference
Inhibition of Benzoate HydroxylationH₂O₂ with Cu²⁺80 chemimpex.com
Hydroxyl Radical ScavengingPhotolysis of Zinc Oxide55 chemimpex.com
Hydroxyl Radical ScavengingFe³⁺/EDTA/ascorbate/H₂O₂Activity Confirmed chemimpex.com
Superoxide Radical ScavengingPhenazine methosulfate/NADHNo Significant Activity chemimpex.com

Contributions to Bioremediation and Waste Material Degradation

The role of chitotriose in bioremediation is intrinsically linked to the degradation of chitinous waste. The seafood industry, for example, generates vast quantities of chitin-rich waste from the shells of crustaceans. mdpi.com The microbial degradation of this waste is a key strategy for its management and valorization.

Chitinolytic microorganisms, including various bacteria and fungi, break down this waste using chitinases. elifesciences.org This enzymatic hydrolysis process results in the formation of chitooligosaccharides, with chitotriose being a significant product. nih.gov These resulting oligosaccharides are more soluble and have a range of potential applications, turning a waste product into a valuable resource. researchgate.net

Furthermore, chitooligosaccharides derived from the biodegradation of shrimp waste have been shown to be effective in the bioremediation of hydrocarbon pollution. mdpi.com In one study, these oligosaccharides were used to form stable emulsions with various hydrocarbons, including motor oil and aniline. This emulsification process can facilitate the removal of these pollutants from contaminated environments, such as sand. mdpi.com The production of chitotriose and other chitooligosaccharides from chitinous waste, therefore, represents a promising and environmentally friendly approach to both waste management and the remediation of polluted sites. mdpi.com

Advanced Analytical Methodologies for Research on Chitotriose Trihydrochloride Hydrate

Chromatographic Techniques for Oligomer Purity and Analysis

Chromatographic methods are fundamental for the separation, purification, and analysis of chitooligosaccharide mixtures to isolate and quantify specific oligomers like chitotriose.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polysaccharides and their derivatives. capes.gov.brdatapdf.com For chitotriose trihydrochloride hydrate (B1144303), GPC is primarily used to assess the purity of the sample by separating it from higher molecular weight chitosan (B1678972) precursors or other oligosaccharide fragments. mdpi.com The principle of separation is based on the hydrodynamic volume of the molecules, where larger molecules elute earlier than smaller ones. mdpi.com

In a typical GPC analysis of chitosan-derived oligosaccharides, a system may consist of a degasser, a solvent delivery system, and a refractive index (RI) detector. mdpi.com The separation is performed on specialized columns, such as the NOVEMA Max analytical linear XL column. mdpi.com The choice of eluent is critical for preventing interactions between the analyte and the column matrix; a common mobile phase is a buffer solution of 0.2 M acetic acid and 0.1 M sodium acetate. mdpi.com By calibrating the system with standards of known molecular weights, such as pullulans, the molecular weight of the chitotriose sample can be accurately determined, confirming its trimeric nature. datapdf.commdpi.com Researchers can observe a distinct peak corresponding to the retention volume of the trimer, allowing for an assessment of sample homogeneity. nih.gov

Table 1: Typical GPC System Parameters for Chitosan Oligosaccharide Analysis

Parameter Example Specification Source
Technique Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC) mdpi.commdpi.com
Detector Refractive Index (RI) Detector (e.g., Viscotek VE3580) mdpi.com
Column NOVEMA Max analytical linear XL mdpi.com
Eluent/Mobile Phase 0.2 M Acetic Acid / 0.1 M Sodium Acetate (pH 4.5) mdpi.com
Flow Rate 0.5 mL/min mdpi.com
Temperature 35 °C mdpi.com

| Calibration Standards | Pullulans (Mw 10 to 2560 kDa) | mdpi.com |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the high-resolution separation, quantification, and analysis of chitooligosaccharides. mdpi.com It offers superior sensitivity and quantification capabilities compared to other chromatographic techniques. researchgate.net The method is frequently used to analyze the products of chitin (B13524) or chitosan hydrolysis, allowing for the clear separation of oligosaccharides based on their degree of polymerization (DP). jfda-online.comresearchgate.net

For separating N-acetyl-chito-oligosaccharides, including the acetylated precursor to chitotriose, a common approach involves using an amino-functionalized silica (B1680970) column (e.g., LiChrospher 100 NH2) with a mobile phase consisting of an acetonitrile (B52724) and water mixture. researchgate.net The retention time of the oligosaccharides is highly dependent on the mobile phase composition; a higher water content leads to shorter retention times. jfda-online.com A gradient elution, where the acetonitrile-to-water ratio is decreased over time, can provide optimal resolution for a range of oligomers. researchgate.netjfda-online.com Alternatively, an isocratic mobile phase, such as 75/25 (v/v) acetonitrile/water, is often used for routine analysis. jfda-online.com Under these conditions, a linear relationship is often observed between the natural logarithm of the retention time and the DP value, enabling straightforward identification of chitotriose (DP=3). jfda-online.com Detection is commonly achieved using ultraviolet (UV) detectors at wavelengths around 205-210 nm or refractive index (RI) detectors. mdpi.comresearchgate.net

Table 2: HPLC Conditions for Chitooligosaccharide Separation

Parameter Condition 1 Condition 2 Source
Column LiChrospher 100 NH2 (5 µm) Hypersil ODS (5 µm) researchgate.netresearchgate.net
Mobile Phase 75/25 (v/v) Acetonitrile/Water Gradient of Ammonium (B1175870) Phosphate, Methanol/Water, and Acetonitrile/Water researchgate.netjfda-online.com
Flow Rate 1.0 mL/min 1.2 mL/min researchgate.netresearchgate.net
Detector UV at 205 nm UV at 264 nm (with precolumn derivatization) researchgate.netresearchgate.net

| Key Finding | Retention time correlates with DP, allowing identification of chitotriose. | Effective for quantitation of glucosamine (B1671600) after hydrolysis. | researchgate.netjfda-online.com |

Spectroscopic Approaches for Structural and Interaction Studies

Spectroscopy provides invaluable information about the chemical composition, covalent bond structure, and three-dimensional arrangement of chitotriose trihydrochloride hydrate. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a molecule, thereby confirming its chemical structure. researchgate.netresearchgate.net The FTIR spectrum of a chitooligosaccharide like chitotriose displays a series of characteristic absorption bands. ijasrm.com

Key peaks include a broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, indicative of the numerous hydroxyl and amino groups. ijasrm.comresearchgate.net Asymmetric and symmetric stretching of C-H groups (CH₃ and CH₂) appear around 2928 cm⁻¹ and 2892 cm⁻¹. ijasrm.comresearchgate.net The amide I band, representing the C=O stretching from any residual acetyl groups, is typically observed around 1650 cm⁻¹. researchgate.net The amide II band, which arises from N-H bending and C-N stretching, is found near 1570 cm⁻¹. researchgate.net Furthermore, the C-O stretching within the pyranose ring is identifiable around 1071 cm⁻¹. ijasrm.com The presence and relative intensities of these peaks confirm the oligosaccharide backbone and the successful deacetylation to form the amino groups that are subsequently protonated in the trihydrochloride salt form. ijasrm.comnih.gov

Table 3: Characteristic FTIR Absorption Bands for Chitooligosaccharides

Wavenumber (cm⁻¹) Vibrational Assignment Source
~3400 O-H and N-H stretching ijasrm.comresearchgate.net
~2928 Asymmetric C-H stretching ijasrm.comresearchgate.net
~1650 Amide I (C=O stretch) researchgate.net
~1570 Amide II (N-H bend) researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules in solution. researchgate.net Both ¹H and ¹³C NMR are used to confirm the identity, purity, and conformation of chitotriose. nih.gov

In the ¹H NMR spectrum of a chitooligosaccharide, the anomeric protons (H-1) of the glucosamine units typically resonate in a characteristic region, with the signal for the β-(1-4) glycosidic linkage appearing around δ 4.9-5.1 ppm. nih.govrsc.org The proton on the C-2 carbon (H-2) is found at approximately δ 3.1 ppm, while the other sugar ring protons (H-3 to H-6) produce a complex set of signals between δ 3.3 and 4.3 ppm. researchgate.netrsc.org If residual N-acetyl groups are present, their methyl protons give a characteristic signal at around δ 1.9-2.0 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. Key signals include those for the anomeric carbon (C-1) at ~100 ppm, the C-2 carbon bearing the amino group at ~56 ppm, and the C-6 carbon at ~60 ppm. rsc.org The other ring carbons (C-3, C-4, C-5) appear in the range of 70-80 ppm. rsc.org Analysis of these spectra confirms the sequence of the three glucosamine units and the nature of the glycosidic linkages. nih.govnih.gov

Table 4: Representative NMR Chemical Shifts (δ, ppm) for Chitooligosaccharides

Nucleus Assignment Chemical Shift (ppm) Source
¹H Anomeric proton (H-1) ~5.0 nih.govrsc.org
¹H Ring protons (H-3 to H-6) 3.3 - 4.3 researchgate.netrsc.org
¹H H-2 proton ~3.1 researchgate.netrsc.org
¹H Methyl protons (N-acetyl) ~1.9 researchgate.net
¹³C Anomeric carbon (C-1) ~100 rsc.org
¹³C C-2 carbon ~56 rsc.org

X-ray Diffraction (XRD) is the primary technique for investigating the solid-state properties of materials, including their crystallinity. taylorfrancis.comsemanticscholar.org While large single crystals of polysaccharides are difficult to obtain, powder XRD provides valuable information on the degree of crystallinity and the arrangement of polymer chains in the solid state. taylorfrancis.com

Chitin, the precursor to chitotriose, is a highly crystalline material, showing characteristic sharp peaks in its XRD pattern, for instance at 2θ angles of approximately 9.3° and 19.2°. researchgate.netresearchgate.net The deacetylation process to form chitosan, and subsequent hydrolysis and purification to yield this compound, alters this crystalline structure. wisdomlib.org XRD analysis can reveal whether the final product is amorphous, semi-crystalline, or crystalline. nih.gov Different salt forms of chitooligosaccharides can present as amorphous solids with varying structures. nih.gov The XRD pattern of a crystalline powder of this compound would show distinct diffraction peaks at specific 2θ angles, which are related to the spacing between planes in the crystal lattice. The absence of sharp peaks and the presence of a broad "halo" would indicate an amorphous structure. taylorfrancis.com This analysis is crucial for understanding the material's physical properties, such as solubility and stability. wisdomlib.org

Mass Spectrometry for Molecular Weight and Oligomer Characterization

Mass spectrometry (MS) is a powerful analytical technique utilized to determine the molecular weight of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In the context of chito-oligomers like chitotriose, MS provides crucial information on the distribution of oligomers with varying degrees of polymerization (DP) and N-acetylation (DA). nih.gov Desorption mass spectrometry techniques, in particular, are effective for analyzing non-volatile, thermally labile molecules such as oligosaccharides, as they can produce spectra of unfragmented cationized oligomers. nih.gov This allows for the calculation of average molecular weight and the characterization of complex mixtures. nih.gov

The analysis of chitooligosaccharides by methods like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) can successfully separate and characterize oligomers with DPs ranging from 2 to 12. nih.gov Such analyses reveal that major MS peaks often correspond to deacetylated chitooligosaccharides, while N-acetylated forms appear as minor peaks. nih.gov This detailed characterization is fundamental for understanding the structural composition of chito-oligomer samples produced through chemical or enzymatic hydrolysis. nih.govmdpi.com

MALDI-TOF Mass Spectrometry for Chito-oligomers

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a preferred method for the analysis of chito-oligomers due to its speed, sensitivity, and ability to handle complex mixtures. nih.govmdpi.com This "soft" ionization technique allows for the analysis of large, non-volatile biomolecules by co-crystallizing the analyte with a matrix that absorbs laser energy. aocs.orgyoutube.com The laser pulse desorbs and ionizes the matrix and analyte molecules, which are then accelerated into a time-of-flight tube. The time it takes for ions to reach the detector is proportional to their mass-to-charge ratio, enabling the determination of absolute molecular weights. youtube.comyoutube.com

MALDI-TOF MS is particularly advantageous for characterizing chito-oligomers as it can resolve individual oligomers within a polymer distribution and provide information on repeating units and end-groups. youtube.com Researchers have successfully used MALDI-TOF MS to characterize homogeneous series of chito-oligomers with varying degrees of N-acetylation (DA). nih.gov The technique allows for the study of the distribution of different oligomers as a function of their DA for main DPs, providing precise information on the relative proportions of each species in a mixture. nih.gov Furthermore, MALDI-TOF MS has been employed as a high-throughput assay for monitoring chitolytic enzyme activity by simultaneously visualizing the substrate and product chitomers in the spectrum, which gives immediate information about the enzyme's cleavage site and mechanism. nih.gov

The table below illustrates typical data obtained from MALDI-TOF MS analysis of oligosaccharides, showing the identification of different species based on their mass-to-charge ratio (m/z).

Identified SpeciesDegree of Polymerization (DP)DescriptionExample m/z Values (including adducts)
Chitotriose3A trimer of N-acetyl-D-glucosamine or glucosamine units.Varies based on acetylation and cation adduct (e.g., Na⁺, K⁺).
Chito-oligomers3-12A mixture of oligomers with varying chain lengths.Spectra show a distribution of peaks corresponding to each DP. nih.govmdpi.com
Xylo-oligosaccharides3-11Oligomers of xylose units, analyzed for comparison of MS methods.Detected m/z range from 627.1 to 1683.5 for acidic XOS. mdpi.com
PhospholipidsN/AUsed to demonstrate cationization patterns in MALDI analysis.Show peaks for [M+Na]⁺, [M+Na₂-H]⁺, and [M+NaK-H]⁺ adducts. aocs.org

Fluorescence Polarization Assays for Molecular Binding and Enzymatic Activity

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used for the rapid and quantitative analysis of molecular interactions and enzyme activities. rsc.orgnih.gov The principle of FP is based on the rotational motion of fluorescent molecules. researchgate.net When a small, fluorescently labeled molecule (tracer) is excited with plane-polarized light, it rotates rapidly in solution, causing the emitted light to be largely depolarized. youtube.com However, when this tracer binds to a larger molecule, such as a protein, its rotational motion is slowed significantly. This results in a higher degree of polarization of the emitted light. youtube.commdpi.com This change in polarization is measured and used to quantify the binding event. rsc.org

FP assays are particularly well-suited for studying carbohydrate-protein interactions and have been successfully employed in glycobiology. nih.govresearchgate.net The method requires minimal sample consumption and does not need a separation step to distinguish bound from free ligands. rsc.orgnih.gov For studying a molecule like chitotriose, a fluorescently labeled version can be synthesized to act as a probe. researchgate.net This probe can then be used in direct binding assays to determine its affinity for a target protein or in competition assays to screen for inhibitors that displace the probe from the protein's binding site. rsc.orgresearchgate.net

This technique is also highly effective for monitoring enzymatic activity. nih.govmdpi.com In the context of chitotriose, an FP-based assay can be designed to measure the activity of chitinases or lysozymes. mdpi.combohrium.com The assay can monitor the decrease in fluorescence polarization as a fluorescently labeled chito-oligosaccharide substrate is cleaved by the enzyme into smaller, faster-rotating fragments. nih.govbohrium.com For instance, studies have used FITC-labeled chito-oligosaccharides to measure both the carbohydrate-binding (lectin-like) and hydrolytic (chitinase) activities of lysozyme (B549824). mdpi.comnih.gov The initial binding of the enzyme to the tracer causes an increase in polarization, while subsequent cleavage leads to a decrease, allowing for simultaneous measurement of both activities. nih.govnih.gov

The data table below summarizes findings from research utilizing FP assays with chito-oligosaccharides.

Assay TypeTracer UsedTarget MoleculeKey Findings & Parameters
Enzymatic ActivityFITC-labeled ChitotrioseHen Egg White Lysozyme (HEWL)HEWL formed a stable, non-transforming complex with the chitotriose tracer, allowing for measurement of carbohydrate-binding activity. mdpi.comnih.gov
Enzymatic ActivityFITC-labeled PentasaccharideHuman LysozymeThe pentasaccharide was selected as the optimal tracer for determining the chitinase (B1577495) activity of human lysozyme. The detection limit was 0.3 μM. nih.gov
Binding & Enzymatic ActivityFITC-labeled Chito-oligosaccharides (Trisaccharide, Pentasaccharide, Heptasaccharide)Human LysozymeThe rate of FP signal decrease was dependent on the oligosaccharide chain length, demonstrating the method's ability to detect enzymatic cleavage. mdpi.combohrium.com
General Binding AssayFluorescently labeled CarbohydrateGeneric Protein (e.g., Lectin)Direct binding assays yield the dissociation constant (Kd), while competition assays can determine the inhibitory constant (IC₅₀) of unlabeled competitors. rsc.orgresearchgate.net

Applications As a Biochemical Reagent and Research Tool

Use as a Standard for Enzyme Activity Assays

Chitotriose trihydrochloride hydrate (B1144303) is instrumental in the standardization and development of assays for enzymes that metabolize chitin (B13524) and related substrates.

Calibration of Chitinase (B1577495) and Lysozyme (B549824) Assays

The well-defined structure of chitotriose allows it to serve as a reliable standard for calibrating assays that measure the activity of chitinases and lysozymes. In chitinase assays, fluorogenic derivatives of chitotriose, such as 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose, are used as substrates. The enzymatic cleavage of this substrate releases the fluorescent 4-methylumbelliferone (B1674119) (4MU), and the rate of fluorescence increase is directly proportional to the chitinase activity. By using a known concentration of a chitotriose-based standard, researchers can create a standard curve to accurately quantify the enzymatic activity in unknown samples.

A noteworthy application is in the development of fluorescence polarization assays (FPA) for lysozyme. In this technique, a fluorescently labeled chitotriose tracer is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to lysozyme, the larger complex tumbles more slowly, leading to an increase in fluorescence polarization. The subsequent enzymatic cleavage of the tracer by lysozyme releases the fluorescent tag, causing a decrease in polarization. This change in fluorescence polarization can be monitored over time to determine lysozyme activity. The use of a standardized chitotriose tracer ensures the reproducibility and accuracy of these assays, offering a significant advantage over traditional turbidimetric methods that rely on less defined bacterial cell wall substrates. mdpi.com For instance, hen egg white lysozyme (HEWL) has been shown to form a stable complex with a chitotriose tracer, allowing for the precise measurement of its carbohydrate-binding activity. mdpi.com

Assay TypeEnzymePrincipleRole of Chitotriose Derivative
Fluorogenic AssayChitinaseCleavage of a fluorogenic substrate releases a fluorescent molecule.Serves as the substrate (e.g., 4-methylumbelliferyl-chitotriose) for which cleavage is measured.
Fluorescence Polarization Assay (FPA)LysozymeChange in the rotational speed of a fluorescently labeled tracer upon binding to and cleavage by the enzyme.Acts as the fluorescently labeled tracer (e.g., FITC-chitotriose) that binds to the enzyme. mdpi.com

Development of Diagnostic Assays for Chitinase-Related Studies

Elevated levels of certain chitinases, such as chitotriosidase (CHIT1), have been identified as potential biomarkers for a variety of human diseases characterized by inflammation and fibrosis. nih.govmdpi.com Consequently, the development of robust and accurate diagnostic assays for these enzymes is of significant clinical interest. Chitotriose and its derivatives are fundamental to these efforts.

Research has shown that CHIT1 levels in bodily fluids like serum and cerebrospinal fluid (CSF) can correlate with disease activity and progression in conditions such as sarcoidosis, interstitial lung diseases, and neurodegenerative disorders like amyotrophic lateral sclerosis (ALS). mdpi.comnih.gov Assays developed to quantify CHIT1 activity often employ chitotriose-based substrates. The specificity of these substrates allows for the sensitive detection of CHIT1 activity, aiding in the diagnosis, prognosis, and monitoring of therapeutic responses in patients with these conditions. For example, studies have demonstrated significantly elevated CSF CHIT1 levels in ALS patients compared to healthy individuals, suggesting its potential as a diagnostic biomarker. nih.gov

Substrate for Studying Chitin and Chitosan (B1678972) Degradation Pathways

Chitotriose trihydrochloride hydrate is an ideal substrate for elucidating the complex enzymatic pathways involved in the degradation of chitin and chitosan. These biopolymers are broken down by a variety of enzymes, including chitinases and chitosanases, which exhibit different modes of action (endo- vs. exo-activity) and substrate specificities.

By using a well-defined oligomer like chitotriose, researchers can precisely study the products of enzymatic hydrolysis and infer the cleavage patterns of specific enzymes. For instance, endo-chitinases cleave internal glycosidic bonds within the chitin chain, and when acting on chitotriose, they may produce smaller oligosaccharides. In contrast, exo-chitinases, which act from the ends of the polymer chain, would exhibit different cleavage patterns. Studies have shown that some chitinases can hydrolyze chitotriose, while others may require longer chitin chains to be active. nih.gov

The degradation of chitosan, the deacetylated form of chitin, is also studied using chitotriose and its partially deacetylated analogs. This research is crucial for understanding how enzymes process these heteropolymers and for the biotechnological production of specific chito-oligosaccharides with various biological activities. nih.gov The enzymatic degradation of chitosan by chitinases can be influenced by the degree and pattern of acetylation, and chitotriose serves as a fundamental model substrate in these investigations. nih.gov

Development of Biochemical Probes for Carbohydrate-Binding Proteins

The specific interaction between chitotriose and chitin-binding proteins, such as lectins and the carbohydrate-binding modules (CBMs) of enzymes, makes it a valuable scaffold for the development of biochemical probes. These probes are designed to detect, quantify, and characterize carbohydrate-protein interactions, which are fundamental to many biological processes.

One approach involves the synthesis of photocrosslinking carbohydrate probes. These probes incorporate a photo-activatable group that, upon exposure to UV light, forms a covalent bond with interacting proteins. While longer chito-oligosaccharides like chitinpentaose have been used to create such probes for capturing glycan-binding proteins, the principle can be extended to chitotriose for more specific applications.

Another strategy is the development of affinity-based probes, where chitotriose or its derivatives are coupled to a reporter molecule, such as a fluorescent dye or biotin. These probes can then be used in various binding assays to identify and characterize chitin-binding proteins. For example, fluorescently labeled chitotriose can be used in fluorescence polarization assays not only for enzyme activity but also to study the binding affinity of non-catalytic lectins and CBMs. mdpi.com The development of such probes is essential for advancing our understanding of the roles of carbohydrate-binding proteins in health and disease. nih.gov

Research in Glycoprotein (B1211001) and Polysaccharide Interactions

This compound is utilized as a model compound to investigate the molecular details of interactions between glycoproteins, polysaccharides, and their binding partners. Many proteins, including enzymes and lectins, have specific domains that recognize and bind to carbohydrate structures.

Carbohydrate-binding modules (CBMs) are non-catalytic domains found in many carbohydrate-active enzymes that mediate the binding of the enzyme to its polysaccharide substrate, such as chitin. Studying the binding of CBMs to chitotriose can provide insights into the affinity and specificity of these interactions. Techniques like surface plasmon resonance (SPR) can be used to measure the binding kinetics of CBMs and other chitin-binding proteins to immobilized chitotriose or its derivatives. This allows for the quantitative characterization of how these proteins recognize and bind to chitinous structures.

Furthermore, chitotriose can be used in competitive binding assays to study the specificity of lectins—proteins that bind to specific carbohydrate moieties. By observing the ability of chitotriose to inhibit the binding of a lectin to a known glycoprotein or polysaccharide, researchers can infer the lectin's preference for chitin-like structures. mdpi.com These studies are crucial for understanding the complex interplay between proteins and carbohydrates in biological systems, from cell-cell recognition to host-pathogen interactions.

Structure Activity Relationship Sar Studies

Influence of Oligomer Length and Degree of Polymerization on Biological Activity

The biological effects of chitooligosaccharides (COS), including chitotriose, are profoundly influenced by their oligomer length or degree of polymerization (DP). nih.govnih.gov The DP refers to the number of monosaccharide units linked together in the oligosaccharide chain.

Research has consistently shown that the biological activity of these compounds is size-dependent. For instance, in the context of plant defense, chitin (B13524) heptamers to octamers (DP7-DP8) have demonstrated high pathogen-associated molecular pattern (PAMP) activity. frontiersin.org However, longer-chain, fully N-acetylated chitooligosaccharides with a DP of 7 or higher often exhibit low solubility, which can limit their bioavailability and, consequently, their biological effectiveness. acs.org

Conversely, shorter oligomers can also exhibit specific activities. A study investigating the α-glucosidase inhibitory activity of low-molecular-weight COS found that a mixture with a DP of 2–4 (S-TU-COS) showed slightly stronger inhibition than a mixture with a DP of 2–5 (L-TU-COS). mdpi.com This suggests that for certain enzymatic interactions, a shorter chain length may be more effective.

The process of depolymerizing chitosan (B1678972) to produce chitooligosaccharides can be achieved through chemical or enzymatic methods, resulting in fragments with varying DPs. researchgate.net Acid hydrolysis, for example, can yield fragments with DPs up to sixteen. researchgate.net The specific DP of the resulting oligosaccharides is a critical factor in determining their subsequent biological activities. nih.gov

Table 1: Influence of Degree of Polymerization (DP) on Biological Activity

Degree of Polymerization (DP)Observed Biological Activity/PropertySource(s)
2-4Slightly stronger α-glucosidase inhibition compared to DP2-5 mixture. mdpi.com
7-8High pathogen-associated molecular pattern (PAMP) activity in plants. frontiersin.org
≥7 (fully N-acetylated)Low solubility, potentially limiting bioavailability. acs.org
≤7Generally improved water solubility compared to chitosan. researchgate.net

Impact of N-acetylation and Deacetylation Degree on Molecular Interactions

The degree of N-acetylation and deacetylation is another critical structural feature that dictates the molecular interactions and biological activities of chitooligosaccharides. nih.govnih.gov Chitosan itself is produced by the deacetylation of chitin, a process that removes acetyl groups from the N-acetyl-D-glucosamine units, exposing primary amino groups. nih.govresearchgate.net

The presence and distribution of these acetyl groups, known as the pattern of acetylation (PA), significantly influence the molecule's properties. nih.gov The degree of deacetylation (DD) affects solubility, with chitosan generally being soluble in acidic solutions when the DD is above 85%. wikipedia.org This solubility is crucial for its interaction with biological systems. The positively charged amino groups in deacetylated units allow for electrostatic interactions with negatively charged molecules, a key mechanism in many of its biological functions. acs.org

Enzymatic processes can be used to create chitosans with non-random patterns of acetylation, which differ in their properties from the randomly acetylated chitosans produced by chemical methods. nih.gov This precise control over the acetylation pattern opens up new possibilities for tailoring the biological activities of these compounds. For instance, the production of partially acetylated chitooligosaccharides (paCOSs) with defined structures is highly desirable for understanding their structure-bioactivity relationships. acs.org

The interaction with enzymes is also heavily dependent on the acetylation pattern. Chitin deacetylases, for example, exhibit substrate-binding clefts with specific preferences for binding N-acetylglucosamine (GlcNAc) or glucosamine (B1671600) (GlcN) units. nih.gov Similarly, chitinases, the enzymes that hydrolyze chitin, require a GlcNAc residue at a specific subsite for their activity. acs.org

Conformational Dynamics and Binding Affinity to Receptors and Enzymes

The three-dimensional structure and flexibility of chitotriose play a pivotal role in its binding affinity to various receptors and enzymes. The intrinsic conformational dynamics of a protein or receptor can significantly influence the binding and dissociation of a ligand like chitotriose. nih.govcapes.gov.br

The binding of chitooligosaccharides to receptors is a key step in initiating biological responses. For example, in plants, chitin perception is mediated by LysM-receptor-like kinases (LYKs), which recognize the oligosaccharide structure and trigger immune responses. researchgate.net The binding affinity of chitooligosaccharides to these receptors is size-dependent, with studies suggesting that at least three N-acetylglucosamine residues are required for effective coordination by some lectins. nih.gov

Isothermal titration calorimetry (ITC) is a technique used to measure the thermodynamic parameters of binding events. nih.gov Studies using ITC have shown that the binding of chitotriose to certain proteins is an enthalpy-driven process. nih.gov

The interaction with enzymes is also highly specific. Human chitotriosidase, an enzyme involved in the immune response to chitin-containing pathogens, can degrade chitooligosaccharides. nih.gov The enzyme's active site has a specific architecture that accommodates the oligosaccharide chain. nih.gov The processivity of such enzymes, meaning their ability to perform multiple catalytic cycles before dissociating from the substrate, is also influenced by the conformational dynamics of both the enzyme and the oligosaccharide. nih.gov

Role of Oligosaccharide Structure in Elicitor Activity

Chitooligosaccharides, including chitotriose, are well-known elicitors of defense responses in plants. nih.govresearchgate.net An elicitor is a molecule that induces a defense response in a plant, similar to how a vaccine can trigger an immune response in animals. biolog-heppe.de The specific structure of the oligosaccharide is a determining factor in its elicitor activity. nih.gov

The effectiveness of chitooligosaccharides as elicitors is influenced by their molecular size, degree of acetylation, and pattern of acetylation. nih.govresearchgate.net Chitin and its fragments are recognized by plant receptors as non-self molecules, signaling the presence of a potential pathogen and activating defense mechanisms. researchgate.net

Studies have shown that chitin nanofibers, which are polymeric forms of chitin, can induce the production of reactive oxygen species (ROS) and the expression of defense-related genes in plants like Arabidopsis thaliana. frontiersin.org This response is mediated by specific chitin receptors. frontiersin.org The elicitor activity of chitosan and its oligomers has been observed to increase the production of various beneficial secondary metabolites in plants, such as polyphenols. researchgate.net

The structural requirements for elicitor activity can be quite specific. Research on chitin deacetylase from Colletotrichum lindemuthianum has shown that the enzyme can deacetylate chitooligosaccharides, and this modification can inactivate the elicitor activity of chitin oligomers in rice cells. acs.org This highlights the critical role that the N-acetyl group plays in the recognition of these molecules by plant receptors.

Table 2: Summary of Structural Features and Their Impact on Elicitor Activity

Structural FeatureImpact on Elicitor ActivitySource(s)
Oligomer Length Size-dependent; heptamers to octamers show high activity. frontiersin.org
Degree of Acetylation Crucial for recognition by plant receptors; deacetylation can inactivate elicitor activity. nih.govnih.govacs.org
Pattern of Acetylation Influences the interaction with plant receptors and subsequent defense signaling. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Roles and Signaling Pathways

While the roles of chitooligosaccharides (COS) in plant defense and as general elicitors of immune responses are relatively well-established, the specific signaling pathways modulated by chitotriose are a burgeoning area of research. nih.gov Recent studies have begun to illuminate its nuanced roles in mammalian systems, opening up new avenues for therapeutic development.

One significant finding is the potential of chitotriose in the management of inflammatory bowel disease (IBD). Research has indicated that COS can alleviate colitis by regulating the intestinal microbiota and modulating the PPARγ/SIRT1-mediated NF-κB signaling pathway. mdpi.com Specifically, COS has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation, by activating PPARγ and SIRT1. mdpi.com This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and nitric oxide. mdpi.com Furthermore, COS treatment has been associated with an increase in the diversity of gut microbiota and a restoration of the Firmicutes/Bacteroidetes ratio, suggesting a prebiotic-like effect. mdpi.com

In the context of cancer, chitotriose has demonstrated a remarkable synergistic effect with conventional chemotherapy agents. Studies have shown that preincubation with chitotriose enhances the antitumor activity of doxorubicin (B1662922) in triple-negative breast cancer cells. nih.gov This enhancement is attributed to the upregulation of the early growth response 1 (Egr1) gene, which in turn modulates its downstream target, the growth arrest and DNA damage-inducible alpha (Gadd45a) gene. nih.gov The mechanism involves promoting the cellular uptake of doxorubicin, leading to increased DNA intercalation and subsequent cell death. nih.gov It has been proposed that the antitumor effects of COS could also be mediated by enhancing innate immunity and inducing lymphocyte cytokines through increased T-cell proliferation. mdpi.comjmb.or.kr

Future research will likely delve deeper into these pathways and explore other potential signaling cascades affected by chitotriose. Investigating its role in other inflammatory conditions, metabolic disorders, and different types of cancer will be crucial. Unraveling the precise molecular interactions and downstream effects will provide a more comprehensive understanding of its pharmacological potential.

Development of Advanced Chemo-Enzymatic and Biotechnological Synthetic Strategies

The production of well-defined chitooligosaccharides like chitotriose is critical for studying their structure-function relationships and for their potential applications. Both chemo-enzymatic and biotechnological approaches are being refined to improve yield, purity, and control over the degree of polymerization. nih.govmdpi.com

Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve specific modifications and polymerizations. This approach offers the potential to produce pure chitooligosaccharides of a defined degree of polymerization and pattern of acetylation. mdpi.com One strategy involves the use of enzymes with transglycosylation activity, such as lysozyme (B549824) or chitinases, to synthesize longer-chain COS from smaller building blocks. nih.gov For instance, N,N′,N″-tri(monochloro)acetylchitotriose has been used as a substrate in a lysozyme-catalyzed transglycosylation reaction to produce higher-molecular-weight oligomers. nih.gov However, a significant challenge in chemo-enzymatic synthesis is that the product can also act as a substrate for the enzyme, potentially leading to lower yields. nih.gov

Biotechnological production utilizes microorganisms or their enzymes to produce chitotriose from chitin (B13524) or chitosan (B1678972). mdpi.com This method is often considered more environmentally friendly than purely chemical methods. mdpi.com Various bacteria and fungi have been identified that produce chitinases and chitosanases capable of degrading chitin and chitosan into oligosaccharides. mdpi.comnih.gov The yield and composition of the resulting chitooligosaccharides depend on the source of the chitin, the specific enzymes used, and the reaction conditions. nih.govmdpi.com For example, a chitosanase from Bacillus paramycoides BP-N07 was shown to effectively hydrolyze chitopentaose into chitobiose and chitotriose. nih.gov

The table below summarizes some examples of chitooligosaccharide production, highlighting the diversity of sources and the products obtained.

Source Organism/EnzymeSubstrateMajor ProductsYieldReference
Vibrio anguillarum E-383a Chitinase (B1577495)Colloidal Chitin(GlcNAc)₂40.3% nih.gov
Bovine PepsinShrimp α-chitin(GlcNAc)₂75% mdpi.com
Aeromonas hydrophila H-2330 Crude EnzymeCrab Shell α-chitin flakeGlcNAc66-77% nih.gov
Paenibacillus illinoisensis KJA-424 Crude EnzymeColloidal α-chitinGlcNAc62.2% nih.gov
Bacillus thuringiensis (var. aizawai) Enzyme ExtractChitosan (DD > 90%)Chitotetraose, Chitobiose, Chitotriose, Chitopentaose~97% (total identified fdCOS) mdpi.com

Future research in this area will focus on discovering and engineering more efficient and specific enzymes, optimizing fermentation and reaction conditions, and developing integrated processes for the large-scale production of high-purity chitotriose.

Integration of Computational Modeling and Simulation with Experimental Studies

Computational approaches are becoming indispensable tools for accelerating research into the biological activities and interactions of molecules like chitotriose. By integrating computational modeling with experimental studies, researchers can gain deeper insights into its mechanisms of action and design novel derivatives with enhanced properties.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable for understanding how chitotriose interacts with its protein targets. For instance, docking studies have been used to investigate the binding of chitotriose to the active sites of chitinases and other chitin-binding proteins. nih.govnih.gov These simulations can reveal key amino acid residues involved in the interaction, providing a basis for site-directed mutagenesis studies to probe the function of these residues. nih.gov

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the chitotriose-protein complex over time. nih.gov This can help to understand the stability of the interaction and any conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For chitooligosaccharides, QSAR models can be developed to predict their biological activities, such as antimicrobial, antioxidant, or anticancer effects, based on their structural features like the degree of polymerization and the degree and pattern of N-acetylation. nih.gov

While specific QSAR studies focused solely on chitotriose trihydrochloride hydrate (B1144303) are not widely reported, the principles of QSAR are applicable. By compiling a dataset of chitooligosaccharides with known biological activities, researchers can develop predictive models that can be used to screen virtual libraries of new derivatives and prioritize them for synthesis and experimental testing. nih.gov This approach can significantly streamline the drug discovery process.

Methodological Advancements for High-Throughput Screening and Comprehensive Analysis

The discovery of new biological roles and applications for chitotriose relies on the ability to screen its interactions with a wide range of biological molecules in a rapid and efficient manner. High-throughput screening (HTS) methods are crucial for this purpose. nih.gov

Several HTS techniques are suitable for studying oligosaccharide-protein interactions. Frontal affinity chromatography (FAC) is a quantitative method that allows for the sensitive and reproducible measurement of these interactions, even for low-affinity binding. nih.gov Automated FAC systems have been developed to enable high-throughput analysis, consuming only small amounts of the oligosaccharide for each analysis. nih.gov

Mass spectrometry (MS)-based methods have also emerged as powerful tools for HTS. Catch-and-release electrospray ionization mass spectrometry (ESI-MS) is a label-free and immobilization-free assay that can simultaneously screen hundreds of oligosaccharides against a target protein. nih.gov

Other HTS approaches include protein and peptide arrays , where potential binding partners are immobilized on a solid support and screened for their interaction with labeled chitotriose or its derivatives. nih.gov These methods, often combined with fluorescence detection, allow for the rapid identification of binding events. nih.gov

For comprehensive analysis of chitotriose and its derivatives, techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are invaluable. This method allows for the separation and quantification of different chitooligosaccharides with high precision, which is essential for quality control and for correlating specific structures with biological activity. researchgate.net

Exploration of Interactions with Diverse Biological Macromolecules (e.g., Glycoproteins, Polysaccharides)

The biological effects of chitotriose are mediated by its interactions with various macromolecules within the cellular environment. Understanding these interactions at a molecular level is key to elucidating its mechanisms of action.

Glycoproteins: Chitotriose and other chitooligosaccharides are known to interact with a variety of glycoproteins, particularly lectins, which are carbohydrate-binding proteins. For example, the lectin from Datura stramonium has been shown to bind to triacetylchitotriose. nih.gov Structural and functional analyses of these interactions can reveal the basis for binding specificity. Human chitotriosidase, a chitinase, and the homologous human cartilage glycoprotein-39 (HCgp-39), which lacks enzymatic activity but binds chitin, are examples of glycoproteins that interact with chitin-derived oligosaccharides. nih.gov The interaction of chitotriose with lectins can have implications for cell signaling, cell adhesion, and immune responses. nih.gov

Polysaccharides: The interaction of chitotriose with other polysaccharides is a less explored but potentially significant area of research. Given that chitotriose is a building block of chitosan, which is known to interact with other polysaccharides like cellulose (B213188), it is plausible that chitotriose itself could have specific interactions. mdpi.comnih.gov For instance, the interaction between positively charged chitosan and negatively charged cellulose nanocrystals has been studied for the development of novel biomaterials. nih.gov While chitotriose is a much smaller molecule, its charged nature in the trihydrochloride hydrate form could facilitate electrostatic interactions with anionic polysaccharides like hyaluronic acid. However, one study concluded that human chitotriosidase does not digest hyaluronic acid, suggesting that a direct enzymatic interaction is unlikely. nih.gov Further research is needed to explore non-enzymatic interactions and their potential biological consequences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.